1-(2-Oxopropyl)anthracene-9,10-dione

Catalog No.
S15859191
CAS No.
61994-46-5
M.F
C17H12O3
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Oxopropyl)anthracene-9,10-dione

CAS Number

61994-46-5

Product Name

1-(2-Oxopropyl)anthracene-9,10-dione

IUPAC Name

1-(2-oxopropyl)anthracene-9,10-dione

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C17H12O3/c1-10(18)9-11-5-4-8-14-15(11)17(20)13-7-3-2-6-12(13)16(14)19/h2-8H,9H2,1H3

InChI Key

JPDRAVYVMNMFAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

1-(2-Oxopropyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound features a 9,10-dione structure, which consists of two carbonyl groups (C=O) located at the 9 and 10 positions of the anthracene ring, alongside a propyl group with a ketone at the 2 position. The structural formula can be represented as C15_{15}H12_{12}O2_{2}, and it is known for its unique photophysical properties and potential biological activities.

Typical of anthracene derivatives:

  • Friedel-Crafts Acylation: This reaction is commonly employed for introducing acyl groups into the anthracene structure. The reaction involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the ketone group in the propyl substituent.
  • Oxidation Reactions: The presence of the dione functionality allows for further oxidation reactions, potentially leading to more complex derivatives or polymeric structures.
  • Intercalation with DNA: The compound exhibits intercalative properties, allowing it to insert between DNA base pairs. This interaction can disrupt DNA replication and transcription processes .

1-(2-Oxopropyl)anthracene-9,10-dione has been studied for its biological activities, particularly in the context of cancer research:

  • Anticancer Properties: The compound shows potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes. These interactions can lead to the disruption of cellular processes involved in cancer proliferation .
  • Mutagenicity Studies: Research indicates that certain derivatives of anthracene-9,10-diones may exhibit low mutagenic activity in bacterial strains, suggesting that while they are effective in targeting cancer cells, they may have reduced risks of causing mutations .

The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves:

  • Friedel-Crafts Acylation: This method involves reacting anthracene with an acyl chloride in the presence of a Lewis acid catalyst under controlled conditions to form the desired product. The process usually requires an inert atmosphere and anhydrous solvents to minimize side reactions.
  • Alternative Synthetic Routes: Other methods may include biomimetic approaches or modifications of existing anthraquinone synthesis techniques that utilize various starting materials or catalysts to enhance yield and purity .

1-(2-Oxopropyl)anthracene-9,10-dione finds applications across several fields:

  • Fluorescent Probes: Its fluorescence properties make it valuable in biological imaging and assays, enabling researchers to visualize cellular processes.
  • Organic Electronics: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.
  • Dyes and Pigments: It serves as a precursor for synthesizing various dyes and pigments used in industrial applications.

Studies on 1-(2-Oxopropyl)anthracene-9,10-dione have focused on its interactions with biological macromolecules:

  • DNA Binding Studies: The compound's ability to intercalate into DNA has been extensively studied, revealing insights into its mechanism of action as a potential chemotherapeutic agent .
  • Enzyme Inhibition: Research indicates that it can inhibit topoisomerases, which are crucial for DNA replication and repair processes in cells, further supporting its role in cancer treatment strategies .

1-(2-Oxopropyl)anthracene-9,10-dione shares structural similarities with several other compounds within the anthraquinone family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Anthracene-9,10-dioneBasic structure with two carbonylsFoundational compound for many derivatives
1-Hydroxyanthracene-9,10-dioneHydroxyl group at C-1Increased solubility and potential antioxidant activity
3-Aminoanthracene-9,10-dioneAmino group substitutionEnhanced biological activity against certain cancers
1-(4-Methylphenyl)anthracene-9,10-dionePhenyl substitutionAltered electronic properties affecting reactivity

The uniqueness of 1-(2-Oxopropyl)anthracene-9,10-dione lies in its specific propyl substitution at position 1 along with its dione functionality, which enhances both its chemical reactivity and biological activity compared to other anthraquinones.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

264.078644241 g/mol

Monoisotopic Mass

264.078644241 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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